1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O It is characterized by the presence of a chloro group, a difluoromethyl group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-(difluoromethyl)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and acids in the presence of water and an acid or base catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-Chloro-3-(3-(trifluoromethyl)phenyl)propan-2-one: Similar to the previous compound but with the trifluoromethyl group in a different position on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has an additional difluoromethoxy group, which can further influence its chemical properties and applications .
Properties
Molecular Formula |
C10H9ClF2O |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O/c1-6(14)9(11)7-3-2-4-8(5-7)10(12)13/h2-5,9-10H,1H3 |
InChI Key |
NVNDOZOHXDNHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)C(F)F)Cl |
Origin of Product |
United States |
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